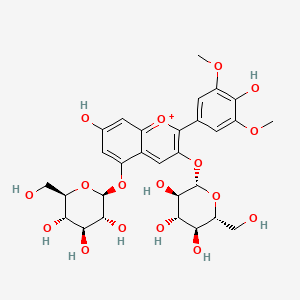
Malvin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malvin is a naturally occurring anthocyanin, specifically a diglucoside of malvidin. It is responsible for the blue-red color found in various flowers and fruits. This compound is primarily found in plants such as Malva sylvestris, Primula, and Rhododendron .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Malvin can be synthesized through the glycosylation of malvidin. The process involves the reaction of malvidin with glucose in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 2-4 hours .
Industrial Production Methods
Industrial production of this compound involves the extraction from plant sources. The extraction process includes maceration of the plant material in a solvent such as ethanol or methanol, followed by purification using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Malvin undergoes various chemical reactions, including:
Oxidation: In the presence of hydrogen peroxide, this compound is oxidized to form malvone.
Hydrolysis: Acidic hydrolysis of this compound results in the breakdown of the glycosidic bonds, releasing malvidin and glucose.
Copigmentation: This compound forms complexes with other flavonoids, enhancing the stability and color intensity of the pigments.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) under acidic conditions.
Hydrolysis: Dilute hydrochloric acid (HCl) at elevated temperatures.
Copigmentation: Flavonoids such as quercetin under neutral pH conditions.
Major Products Formed
Oxidation: Malvone
Hydrolysis: Malvidin and glucose
Copigmentation: Stable pigment complexes
Aplicaciones Científicas De Investigación
Malvin has a wide range of scientific research applications:
Mecanismo De Acción
Malvin exerts its effects through various biochemical pathways:
Antioxidant Activity: This compound scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: This compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation.
Antidiabetic Activity: It enhances insulin sensitivity and reduces blood glucose levels by modulating glucose metabolism pathways.
Comparación Con Compuestos Similares
Malvin is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include:
Malvidin: The aglycone form of this compound, responsible for the blue-red color in plants.
Cyanidin: Another anthocyanin with similar antioxidant properties but different glycosylation patterns.
Delphinidin: An anthocyanin with a different hydroxylation pattern, leading to variations in color and stability.
This compound stands out due to its stability and vibrant color, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C29H35O17+ |
|---|---|
Peso molecular |
655.6 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C29H34O17/c1-40-15-3-10(4-16(41-2)20(15)33)27-17(44-29-26(39)24(37)22(35)19(9-31)46-29)7-12-13(42-27)5-11(32)6-14(12)43-28-25(38)23(36)21(34)18(8-30)45-28/h3-7,18-19,21-26,28-31,34-39H,8-9H2,1-2H3,(H-,32,33)/p+1/t18-,19-,21-,22-,23+,24+,25-,26-,28-,29-/m1/s1 |
Clave InChI |
CILLXFBAACIQNS-BTXJZROQSA-O |
SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
SMILES isomérico |
COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Sinónimos |
malvidin 3,5-diglucoside malvin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















